![molecular formula C16H15NO3 B2658976 3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one CAS No. 638142-32-2](/img/structure/B2658976.png)
3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one
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Description
The compound “3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” is a benzooxazole derivative. Benzooxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” are not available, benzooxazoles are generally synthesized through the cyclodehydration of 2-aminophenols . The 4-methoxybenzyl group could potentially be introduced through a nucleophilic substitution reaction .Chemical Reactions Analysis
Benzooxazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” might undergo would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one”, these properties could be predicted using computational methods or determined experimentally .Scientific Research Applications
- The 3,4-dimethoxybenzyl (DMB) group, which is structurally related to our compound, serves as a protective group for thiol moieties. It enhances solubility and stability during synthesis, especially in the presence of protons and elevated temperatures .
- 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , a phenolic antioxidant closely related to our compound, has been studied for its ability to reduce oxidative stress and scavenge radicals. Researchers have explored its potential in protecting cells from injury, including cold preservation injury of enterocytes .
Protective Group in Organic Synthesis
Antioxidant Properties
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-3-8-15-14(9-11)17(16(18)20-15)10-12-4-6-13(19-2)7-5-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMAKVRRKPAAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325699 |
Source
|
Record name | 3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641852 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one | |
CAS RN |
638142-32-2 |
Source
|
Record name | 3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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